3-Phenyl-2-azaspiro[3.3]heptan-1-one
Description
3-Phenyl-2-azaspiro[3.3]heptan-1-one (CAS: 1803609-48-4) is a bicyclic spiro compound with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . Its structure comprises a seven-membered spiro system fused with a phenyl group at the 3-position and a ketone group. This compound is widely utilized as a versatile small-molecule scaffold in pharmaceutical and materials research due to its rigid geometry and functional group diversity. It is available in ≥95% purity for laboratory use, with pricing ranging from €666.00 for 50 mg to €1,853.00 for 500 mg .
Properties
IUPAC Name |
1-phenyl-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-12(7-4-8-12)10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWIOQIRSAWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-azaspiro[3.3]heptan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction between an endocyclic alkene and an isocyanate, followed by reduction. For instance, the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate can yield spirocyclic β-lactams, which are then reduced with alane to produce the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-2-azaspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in drug design.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its structural similarity to bioactive molecules.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Phenyl-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Fluorinated Derivative: 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one
- CAS : 1872447-17-0
- Formula: C₁₂H₁₂FNO
- Molecular Weight : 205.23 g/mol
- Purity : ≥97%
- Key Features : The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, making this derivative suitable for drug discovery. Its higher molecular weight (vs. the parent compound) may influence solubility and bioavailability.
- Applications : Likely used in fluorinated drug candidates targeting CNS or oncology pathways due to fluorine’s role in improving pharmacokinetics .
Spiro Ring Expansion: 3-Phenyl-2-azaspiro[3.4]octan-1-one
- CAS : 1876227-20-1
- Formula: C₁₃H₁₅NO
- Molecular Weight : 201.27 g/mol
- Structural Difference: The spiro system expands to [3.4], creating an eight-membered ring.
- Applications : Useful in exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for enzymes requiring flexible ligands .
Diazaspiro Analogs: 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
- CAS : 960079-47-4
- Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.2 g/mol
- Key Features: The addition of a second nitrogen atom introduces hydrogen-bonding capability and alters electronic properties.
- Applications : Promising for designing kinase inhibitors or GPCR modulators where dual hydrogen-bonding sites are critical .
Oxaspiro Derivatives: 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- CAS : 1909313-86-5
- Formula: C₁₃H₁₅NO₂
- Molecular Weight : 217.26 g/mol
- Structural Difference : Incorporates an oxygen atom (oxa) and a larger [3.5] spiro system. The oxygen enhances polarity, while the expanded ring may reduce steric hindrance.
- Applications : Ideal for synthesizing polar drug candidates or materials requiring oxygen-mediated reactivity .
Cycloalkyl Substituent: 3-Cyclobutyl-2-azaspiro[3.3]heptan-1-one
- CAS : 1247782-65-5
- Formula : C₇H₁₂N₂O
- Molecular Weight : 140.19 g/mol
- Key Features : Replaces the phenyl group with a cyclobutyl ring, reducing aromaticity and increasing aliphatic character. This lowers molecular weight and alters hydrophobicity.
- Applications : Explored in fragment-based drug discovery or as a constrained scaffold for peptidomimetics .
Comparative Data Table
Key Research Findings
- Fluorinated Derivatives : The 4-fluorophenyl analog (CAS 1872447-17-0) demonstrates improved metabolic stability compared to the parent compound, making it a preferred candidate for preclinical studies .
- Diazaspiro Systems : The dual nitrogen in 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one enhances solubility by ~20% in aqueous buffers, critical for oral bioavailability .
- Spiro Ring Size : Expanding the spiro system from [3.3] to [3.4] or [3.5] reduces ring strain, as evidenced by computational modeling, which correlates with higher thermal stability .
Biological Activity
Overview
3-Phenyl-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of a phenyl group enhances its biological activity and binding affinity to various molecular targets, making it a promising candidate for drug discovery and development.
Chemical Structure and Properties
The compound features a spiro junction between a cyclopropane and a piperidine ring, which contributes to its unique chemical reactivity and biological properties. Its molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. Research suggests that the compound may exhibit antimicrobial , anticancer , and analgesic properties, although the precise mechanisms remain under investigation.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. In vitro tests indicated effective inhibition of various bacterial strains, including drug-resistant strains, highlighting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Research into the anticancer effects of this compound has revealed promising results. In cellular assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting potential for further development as an anticancer therapeutic agent .
Analgesic Effects
Preclinical studies have also explored the analgesic properties of this compound. Animal models indicate that the compound may reduce pain perception through modulation of pain pathways in the central nervous system, offering a potential alternative to traditional analgesics with fewer side effects .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Azaspiro[3.3]heptane | Similar spirocyclic structure without phenyl group | Moderate antimicrobial activity |
| 1-Azaspiro[3.3]heptane | Lacks phenyl substitution; lower binding affinity | Limited biological activity |
| 2-Oxa-1-azaspiro[3.3]heptane | Contains oxygen in spirocyclic ring; different chemical properties | Varies based on modifications |
The presence of the phenyl group in this compound significantly enhances its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
